

Introduction: The Structural Significance of 5-methoxy-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-methoxy-2-phenyl-1H-indole

Cat. No.: B1596085

[Get Quote](#)

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, from neurotransmitters like serotonin to a vast array of pharmaceuticals. The specific derivative, **5-methoxy-2-phenyl-1H-indole**, combines this critical heterocyclic system with two key substituents that modulate its electronic properties and biological interactions. The methoxy group at the 5-position is a common feature in neuroactive compounds, while the phenyl group at the 2-position adds a significant hydrophobic domain, influencing receptor binding and metabolic stability.

For researchers in drug development and synthetic chemistry, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ^1H and ^{13}C NMR spectra of **5-methoxy-2-phenyl-1H-indole**, offering not just data, but the rationale behind the spectral patterns. We will delve into the characteristic chemical shifts, coupling constants, and the experimental protocols required for acquiring high-quality, reproducible data.

Molecular Structure and Numbering Convention

To effectively discuss the NMR data, a standardized numbering system for the indole ring is essential. The following diagram illustrates the IUPAC numbering for **5-methoxy-2-phenyl-1H-indole**, which will be used throughout this guide.

Caption: IUPAC numbering scheme for **5-methoxy-2-phenyl-1H-indole**.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The spectrum of **5-methoxy-2-phenyl-1H-indole** is characterized by distinct signals for the indole core protons, the methoxy group, and the phenyl ring protons.

Causality Behind Chemical Shifts:

- Indole N-H (H1): This proton is typically observed as a broad singlet at a very downfield position ($\delta > 8.0$ ppm). Its deshielded nature is due to the aromaticity of the ring and its acidic character, which promotes solvent exchange, leading to signal broadening.
- Indole Ring Protons (H3, H4, H6, H7): These protons resonate in the aromatic region (δ 6.5-7.7 ppm). Their precise shifts are influenced by the electronic effects of the substituents. The electron-donating methoxy group at C5 increases electron density, particularly at the ortho (C4, C6) and para (no proton) positions, causing an upfield shift for H4 and H6 compared to unsubstituted indole.
- Phenyl Ring Protons: The five protons on the C2-phenyl group will appear in the aromatic region. The ortho-protons (H2'/H6') are typically the most deshielded due to their proximity to the indole ring. The meta- (H3'/H5') and para- (H4') protons often overlap, creating a complex multiplet.
- Methoxy Protons (H8): The three protons of the methoxy group (-OCH₃) are shielded and appear as a sharp singlet far upfield ($\delta \sim 3.8$ ppm), a highly characteristic signal for this functional group.

Table 1: Summary of ¹H NMR Data for **5-methoxy-2-phenyl-1H-indole**

Proton Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment Notes
H1 (N-H)	~8.22	broad singlet	-	Highly deshielded, exchangeable with D ₂ O.
H2'/H6' (ortho-Ph)	~7.61	doublet (or m)	~7.2	Most deshielded of the phenyl protons. [1]
H3'/H4'/H5' (meta/para-Ph)	~7.24-7.43	multiplet	-	Overlapping signals from the phenyl ring. [1]
H4	~7.24-7.43	doublet	J(H4,H6) \approx 2.5 (meta)	Signal may overlap with phenyl protons. [1]
H7	~7.08	doublet	J(H6,H7) \approx 8.1 (ortho)	Ortho-coupled to H6. [1]
H6	~6.85	doublet of doublets	J(H6,H7) \approx 8.1, J(H4,H6) \approx 2.5	Coupled to both H7 (ortho) and H4 (meta). [1]
H3	~6.74	singlet (or d)	J(H1,H3) \approx 2-3 (long range)	Small coupling to N-H may be observed. [1]
H8 (-OCH ₃)	~3.85	singlet	-	Characteristic sharp signal for the methoxy group. [1]

Note: Data is based on spectra recorded in

CDCl_3 at 300 MHz and may vary slightly with solvent and field strength.[1]

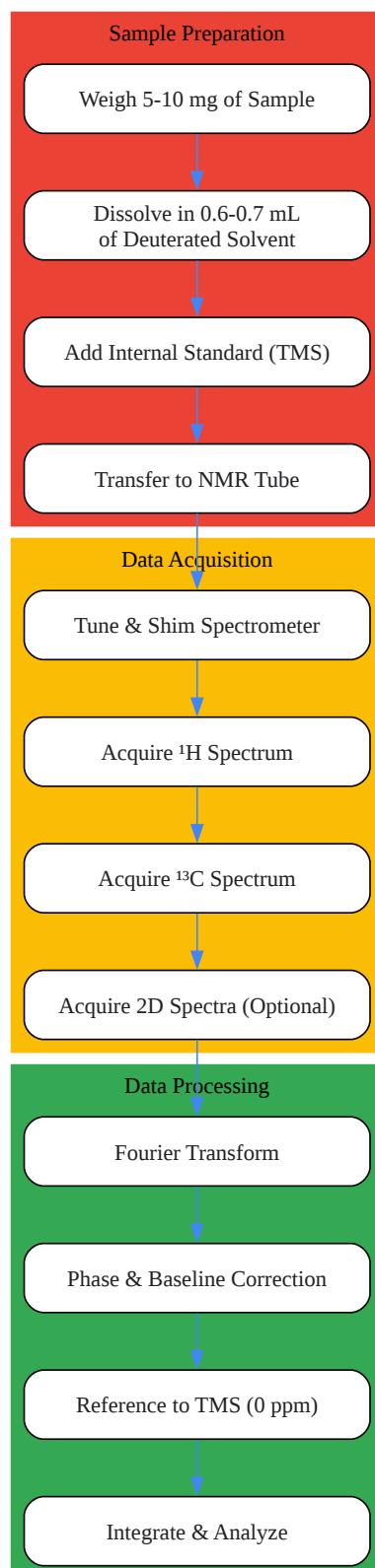
^{13}C NMR Spectral Analysis

The ^{13}C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic state (hybridization, substituent effects). With proton decoupling, each unique carbon appears as a singlet.

Causality Behind Chemical Shifts:

- Indole Ring Carbons: The carbons of the indole ring typically resonate between δ 100 and 155 ppm.
 - C2 and C7a: C2 is significantly deshielded due to its attachment to the electronegative nitrogen and the phenyl group. C7a, at the bridgehead, is also downfield.
 - C5: The direct attachment of the electronegative oxygen atom of the methoxy group causes a strong deshielding effect, pushing the C5 signal significantly downfield (δ > 150 ppm).[1]
 - C3: This carbon is typically the most shielded of the pyrrole ring carbons, appearing around δ 100 ppm.[1]
- Phenyl Ring Carbons: The phenyl carbons resonate in the typical aromatic region of δ 125-139 ppm. The carbon attached to the indole ring (C1') is a quaternary carbon and often shows a lower intensity signal.
- Methoxy Carbon (C8): This sp^3 -hybridized carbon is highly shielded and appears far upfield, typically around δ 55-56 ppm.[1]

Table 2: Summary of ^{13}C NMR Data for **5-methoxy-2-phenyl-1H-indole**


Carbon Position	Chemical Shift (δ , ppm)	Assignment Notes
C5	~154.4	Strongly deshielded by the attached -OCH ₃ group.[1]
C2	~152.0	Deshielded by nitrogen and the phenyl substituent.[1]
C7a	~138.5	Bridgehead carbon adjacent to nitrogen.[1]
C1' (ipso-Ph)	~129.7	Quaternary carbon, may have lower intensity.[1]
C3a	~128.1	Bridgehead carbon.[1]
C2'/C6' (ortho-Ph)	~127.7	Phenyl carbons.
C3'/C4'/C5' (meta/para-Ph)	~125.0	Phenyl carbons, may be overlapping.[1]
C4	~112.6	Shielded by the electron-donating effect of -OCH ₃ .[1]
C7	~111.6	Indole carbon.[1]
C6	~102.2	Shielded by the electron-donating effect of -OCH ₃ .[1]
C3	~99.8	Typically the most shielded indole ring carbon.[1]
C8 (-OCH ₃)	~55.8	Characteristic upfield signal for the methoxy carbon.[1]

Note: Data is based on spectra recorded in CDCl₃ at 75 MHz and may vary slightly with solvent and field strength.[1]

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data requires careful sample preparation and parameter selection. This protocol provides a self-validating system for the routine analysis of **5-methoxy-2-phenyl-1H-indole**.

Workflow Diagram:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. application.wiley-vch.de [application.wiley-vch.de]
- To cite this document: BenchChem. [Introduction: The Structural Significance of 5-methoxy-2-phenyl-1H-indole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1596085#5-methoxy-2-phenyl-1h-indole-nmr-spectroscopic-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com